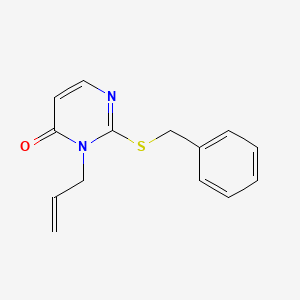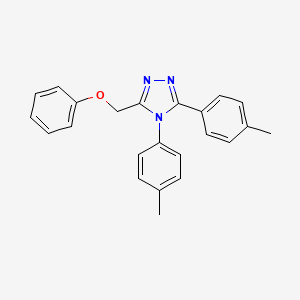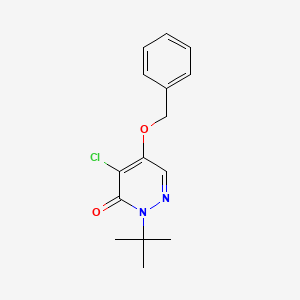![molecular formula C15H16O5 B12908609 Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅), which is a two-carbon alkyl group.
2-hydroxy: Indicates the presence of a hydroxyl group (-OH) attached to the second carbon atom.
8-oxo: Suggests an oxygen atom at the eighth position.
6-propan-2-yl: Describes a propyl group (CH₃CHCH₂-) attached to the sixth carbon.
cyclohepta[b]furan: Highlights the seven-membered cyclic furan ring.
3-carboxylate: Indicates a carboxylate group (-COO⁻) at the third position.
This compound’s intricate structure makes it an interesting subject for study.
Métodos De Preparación
Synthetic Routes:: The synthesis of Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate involves several steps. One common approach is the reaction of appropriate precursors, such as furan derivatives or cycloheptadienes, followed by functional group transformations.
Reaction Conditions::Cycloheptadiene Formation: Diels-Alder reaction between furan and a suitable dienophile.
Hydroxylation: Introduction of the hydroxyl group using reagents like OsO₄ or KMnO₄.
Esterification: Ethylation of the hydroxyl group with ethyl alcohol (ethanol).
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxyl group.
Substitution: Substitution reactions may occur at the ester or hydroxyl positions.
Reduction: Reduction of the carbonyl group (8-oxo) is possible.
KMnO₄: Used for hydroxylation.
Lithium aluminum hydride (LiAlH₄): Reducing agent for carbonyl reduction.
Acidic conditions: Required for esterification.
Major Products:: The primary product is Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate itself, along with any intermediates formed during the synthetic process.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other valuable compounds.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, researchers often compare it to related furan derivatives or esters.
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-19-14(17)12-10-6-5-9(8(2)3)7-11(16)13(10)20-15(12)18/h5-8,18H,4H2,1-3H3 |
Clave InChI |
PMEIUGXLJPEQNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=CC(=CC2=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)


![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
